7,10,13,16-Docosatetraenoic acid, methyl ester

Catalog No.
S1801073
CAS No.
13487-42-8
M.F
C₂₃H₃₈O₂
M. Wt
346.55
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7,10,13,16-Docosatetraenoic acid, methyl ester

CAS Number

13487-42-8

Product Name

7,10,13,16-Docosatetraenoic acid, methyl ester

IUPAC Name

methyl (7E,10E,13E,16E)-docosa-7,10,13,16-tetraenoate

Molecular Formula

C₂₃H₃₈O₂

Molecular Weight

346.55

InChI

InChI=1S/C23H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h7-8,10-11,13-14,16-17H,3-6,9,12,15,18-22H2,1-2H3/b8-7+,11-10+,14-13+,17-16+

SMILES

CCCCCC=CCC=CCC=CCC=CCCCCCC(=O)OC

Synonyms

7Z,10Z,13Z,16Z-Docosatetraenoic Acid Methyl Ester; Δ7,10,13,16-Docosatetraenoic Acid Methyl Ester
Origin

7,10,13,16-DTA Methyl Ester is a fatty acid derivative found as a minor component in rat testis lipids [1]. It belongs to the class of long-chain polyunsaturated fatty acids (PUFAs) with all four double bonds in the cis configuration [1].

Significance

Citation:

    • Cayman Chemical. 4(Z),10(Z),13(Z),16(Z)-Docosatetraenoic Acid methyl ester
    • Santa Cruz Biotechnology. cis-7,10,13,16-Docosatetraenoic acid methyl ester

Molecular Structure Analysis

7,10,13,16-DTA Methyl Ester has a long, straight carbon chain (22 carbons) with four double bonds located between carbons 7 & 8, 10 & 11, 13 & 14, and 16 & 17. All double bonds exhibit a cis configuration, meaning the hydrogen atoms are on the same side of the double bond [1]. A carboxylic acid group (COOH) is present at one end of the chain, and a methyl ester group (COOCH3) replaces the hydroxyl group (OH) of the original fatty acid, making it more lipophilic [1].

Key Features:

  • Long, straight carbon chain with four cis double bonds.
  • Methyl ester group for increased lipophilicity.

Notable Aspects:

  • The presence of multiple cis double bonds creates a kinked structure, influencing interactions with other molecules.

Chemical Reactions Analysis

Synthesis
Decomposition

The ester bond in 7,10,13,16-DTA Methyl Ester can be hydrolyzed under acidic or basic conditions, yielding the original 7,10,13,16-Docosatetraenoic acid [4].

Citation:

    • Schuchardt, U., & Wolframm, E. (1994). Preparation of fatty acid methyl esters from triacylglycerols. Journal of the American Oil Chemists' Society, 71(12), 1413-1417.
    • Clayden, J., Greeves, N., Warren, S., & Wothers, P. (2008). Organic chemistry (2nd ed.). Oxford University Press.

Physical And Chemical Properties Analysis

  • Physical State: Likely a colorless oil or viscous liquid at room temperature due to the long hydrocarbon chain.
  • Melting Point: Expected to be low due to the presence of multiple cis double bonds that hinder packing and crystal formation.
  • Boiling Point: Relatively high due to the long carbon chain and the ester group.
  • Solubility: More soluble in organic solvents like chloroform and methanol compared to water due to the nonpolar hydrocarbon chain and the ester group.
  • Stability: Relatively stable under normal storage conditions.

7,10,13,16-Docosatetraenoic acid, methyl ester (also known as cis-7,10,13,16-docosatetraenoic acid methyl ester or Δ7,10,13,16-docosatetraenoic acid methyl ester) is a fatty acid found in some plants, particularly oregano []. Scientific research suggests it may possess properties that inhibit fatty acid oxidation.

Fatty Acid Oxidation Inhibition:

Fatty acid oxidation is a metabolic process where fatty acids are broken down to generate energy. Studies have shown that 7,10,13,16-docosatetraenoic acid, methyl ester might have the ability to inhibit this process []. This potential function is of interest to researchers because fatty acid oxidation is involved in various physiological processes, including energy production, blood sugar regulation, and muscle function.

Current Research Status:

The current body of research on 7,10,13,16-docosatetraenoic acid, methyl ester is limited. While some studies suggest its potential role in fatty acid oxidation inhibition, further investigations are needed to confirm these findings and explore its mechanisms of action. Additionally, research on its potential therapeutic applications and safety profile is lacking.

Future Directions:

Future research on 7,10,13,16-docosatetraenoic acid, methyl ester could focus on:

  • Elucidating its precise mechanism of action in fatty acid oxidation inhibition.
  • Investigating its effects on different cell types and tissues.
  • Exploring its potential therapeutic applications in conditions where regulating fatty acid oxidation might be beneficial.
  • Conducting pre-clinical and clinical trials to assess its safety and efficacy.

XLogP3

7.7

Dates

Modify: 2023-08-15

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